N,N,3-trimethyl-2-(2-oxo-5-thiophen-2-yl-1,3,4-oxadiazol-3-yl)butanamide
Description
N,N,3-trimethyl-2-(2-oxo-5-thiophen-2-yl-1,3,4-oxadiazol-3-yl)butanamide is a complex organic compound that features a thiophene ring and an oxadiazole moiety
Properties
IUPAC Name |
N,N,3-trimethyl-2-(2-oxo-5-thiophen-2-yl-1,3,4-oxadiazol-3-yl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c1-8(2)10(12(17)15(3)4)16-13(18)19-11(14-16)9-6-5-7-20-9/h5-8,10H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYQRETVOGRWHNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(C)C)N1C(=O)OC(=N1)C2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,3-trimethyl-2-(2-oxo-5-thiophen-2-yl-1,3,4-oxadiazol-3-yl)butanamide typically involves the formation of the oxadiazole ring followed by the introduction of the thiophene moiety. One common method involves the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring. The thiophene ring can be introduced through a subsequent coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and the use of palladium-catalyzed cross-coupling reactions for the introduction of the thiophene ring. The choice of solvents, catalysts, and reaction conditions would be optimized for scalability and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N,N,3-trimethyl-2-(2-oxo-5-thiophen-2-yl-1,3,4-oxadiazol-3-yl)butanamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form hydrazides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazides.
Substitution: Halogenated or nitro-substituted thiophenes.
Scientific Research Applications
N,N,3-trimethyl-2-(2-oxo-5-thiophen-2-yl-1,3,4-oxadiazol-3-yl)butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological pathways involving thiophene and oxadiazole derivatives.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent due to the bioactive nature of its functional groups.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N,N,3-trimethyl-2-(2-oxo-5-thiophen-2-yl-1,3,4-oxadiazol-3-yl)butanamide involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, while the oxadiazole moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as suprofen and articaine, which also contain thiophene rings, are known for their pharmacological properties.
Oxadiazole Derivatives: Compounds like furazolidone and nitrofurazone, which contain oxadiazole rings, are used for their antimicrobial activities.
Uniqueness
N,N,3-trimethyl-2-(2-oxo-5-thiophen-2-yl-1,3,4-oxadiazol-3-yl)butanamide is unique due to the combination of both thiophene and oxadiazole moieties in a single molecule. This dual functionality allows it to interact with a broader range of biological targets and exhibit a wider array of chemical reactivity compared to compounds containing only one of these functional groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
